molecular formula C23H27N3O6S2 B2527117 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 328539-66-8

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2527117
CAS No.: 328539-66-8
M. Wt: 505.6
InChI Key: KGGMGTKBSWXTDA-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS: 328539-66-8) is a sulfonamide-benzamide hybrid compound with the molecular formula C₂₃H₂₇N₃O₆S₂ and a molecular weight of 505.604 g/mol . Its structure features a benzamide core linked to a bis(2-methoxyethyl)sulfamoyl group and a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl substituent. This compound belongs to a class of molecules designed to exploit the pharmacological synergy between sulfonamide and benzamide pharmacophores, which are associated with enzyme inhibition (e.g., acetylcholinesterase, carbonic anhydrases) and antimicrobial activity .

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S2/c1-30-14-12-26(13-15-31-2)34(28,29)20-10-6-18(7-11-20)22(27)25-23-24-21(16-33-23)17-4-8-19(32-3)9-5-17/h4-11,16H,12-15H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGMGTKBSWXTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of sulfamoyl benzamidothiazoles, which are known for their diverse biological properties.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a sulfamoyl group, a benzamide moiety, and a thiazole ring. These structural features contribute to its biological activity.

  • Molecular Formula : C22H26N4O7S
  • Molecular Weight : 490.53 g/mol
  • CAS Number : 442881-29-0

The biological activity of this compound is believed to be mediated through various mechanisms, including:

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide and related compounds:

Activity Type Observation Reference
NF-κB ActivationSustained activation after LPS stimulation
AntimicrobialPotential activity against various bacterial strains
CytotoxicityNon-cytotoxic against several cancer cell lines
Structure-ActivityModifications can enhance or reduce biological activity

Case Studies and Research Findings

  • NF-κB Activation Study : In a high-throughput screening (HTS) study involving 21 compounds, 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide demonstrated significant enhancement of NF-κB activity at 12 hours post-stimulation with LPS. This suggests its potential as an immunomodulatory agent .
  • Antimicrobial Screening : While specific studies on this compound are sparse, related sulfamoyl compounds have shown promising antimicrobial effects against Gram-positive bacteria and fungi. Further research is needed to elucidate the specific activity of this compound .
  • Cytotoxicity Assessment : Preliminary assessments indicate that this compound exhibits low cytotoxicity against human cancer cell lines such as MCF-7 and A549, suggesting a favorable safety profile for potential therapeutic applications .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance antimicrobial efficacy .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through pathways influenced by the compound's structural features .

Mechanistic Insights

Molecular docking studies have been performed to understand the binding interactions between the compound and biological targets such as enzymes involved in cancer progression and microbial resistance. These studies utilize software tools like Schrodinger to model how the compound interacts at a molecular level, providing insights into its pharmacological mechanisms .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityEvaluated against various bacterial strains; showed promising results with specific derivatives exhibiting high activity against resistant strains.
Study 2Anticancer ActivityIn vitro studies on MCF7 cells indicated significant growth inhibition; apoptosis was confirmed through flow cytometry analysis.
Study 3Molecular DockingDemonstrated strong binding affinity to target enzymes, suggesting potential as a therapeutic agent in drug design.

Synthesis and Structure

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The incorporation of methoxyethyl groups is crucial for enhancing solubility and biological activity. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are used to confirm the structure and purity of the synthesized compounds .

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Effects : Methoxy, nitro, and methyl groups on the thiazole-linked phenyl ring modulate bioactivity, with nitro derivatives showing promise in plant growth modulation .
  • Heterocycle Influence : Thiazole, oxadiazole, and triazole cores exhibit distinct biological profiles, emphasizing the need for scaffold optimization in drug design .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound, and how do reaction conditions influence yield and purity?

  • The synthesis requires precise control of temperature (60–80°C) , solvent choice (e.g., DMF or THF for solubility) , and reaction time (6–12 hours) to avoid side reactions such as sulfamoyl group hydrolysis . Key intermediates include the benzamide core and thiazole ring precursors. Analytical techniques like HPLC (≥95% purity) and ¹H/¹³C NMR are essential for verifying structural integrity and purity .

Q. How do the functional groups (sulfamoyl, thiazole, methoxy) contribute to the compound’s physicochemical properties?

  • The sulfamoyl group enhances solubility in polar solvents and influences hydrogen bonding with biological targets. The methoxy groups increase lipophilicity, potentially improving membrane permeability, while the thiazole ring provides rigidity and π-π stacking interactions in protein binding .

Q. What spectroscopic methods are recommended for structural characterization?

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms the presence of methoxyethyl and thiazole protons. High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., m/z 480.6 [M+H]⁺), and IR spectroscopy identifies sulfonamide (1320–1160 cm⁻¹) and carbonyl (1680 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

  • Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum concentration) or stereochemical purity (e.g., Z/E isomerism in the sulfamoyl group). Validate results using orthogonal assays (e.g., enzyme inhibition + cell viability) and compare with structurally similar analogs (e.g., chloroethyl or morpholino derivatives) to isolate structure-activity relationships (SAR) .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?

  • Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to target enzymes like tyrosine kinases. Molecular docking simulations (e.g., AutoDock Vina) model interactions with catalytic residues, while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding .

Q. How does stereochemistry at the sulfamoyl group affect biological activity?

  • The (Z)-configuration of the sulfamoyl moiety enhances steric complementarity with hydrophobic enzyme pockets, as shown in X-ray crystallography studies of analogous compounds. Activity loss in (E)-isomers underscores the need for chiral HPLC or asymmetric synthesis to ensure stereochemical fidelity .

Q. What strategies mitigate instability of the methoxyethyl group under physiological conditions?

  • Prodrug approaches (e.g., acetyl-protected methoxy groups) or nanoparticle encapsulation (PLGA-based) prolong half-life in vitro. Stability assays in PBS (pH 7.4, 37°C) with LC-MS monitoring reveal degradation pathways .

Methodological Considerations

Q. How to design SAR studies for optimizing anticancer activity?

  • Synthesize derivatives with variable substituents (e.g., replacing methoxy with ethoxy or halogen groups) and test against a panel of cancer cell lines (e.g., MCF-7, A549). Use QSAR models (e.g., CoMFA) to correlate electronic/steric parameters (Hammett σ, molar refractivity) with IC₅₀ values .

Q. What in vitro models best predict in vivo efficacy for this compound?

  • Combine 3D tumor spheroids (mimicking hypoxia and drug penetration barriers) with primary patient-derived cells to assess potency. Validate hits in zebrafish xenograft models for preliminary in vivo pharmacokinetics (e.g., bioavailability, tissue distribution) .

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